molecular formula C12H13ClO4 B3089350 Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate CAS No. 1192136-17-6

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate

Cat. No. B3089350
CAS RN: 1192136-17-6
M. Wt: 256.68 g/mol
InChI Key: AFDHPHZKKJYLPL-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate, otherwise known as 3-chloro-4-methoxybenzyl ethyl acetate, is an organic compound with a molecular formula of C10H13ClO3. It is a white crystalline solid with a melting point of 60-63°C and a boiling point of 218°C. It is soluble in water and ethanol and is used in a variety of applications, including as a solvent in the synthesis of pharmaceuticals and other compounds.

Advantages and Limitations for Lab Experiments

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to handle and store. It is also a relatively non-toxic compound and can be used in a variety of organic synthesis reactions. However, it is also a relatively volatile compound and can easily evaporate, making it unsuitable for some experiments.

Future Directions

There are a number of potential future directions for research on ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, research could be done to explore the potential of this compound as a catalyst for other reactions, such as the synthesis of polymers. Finally, research could be done to explore the potential of this compound as a reagent for the synthesis of chiral compounds, such as chiral alcohols and amino acids.

Scientific Research Applications

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate has been extensively studied and used in a variety of scientific research applications. It has been used as a solvent in the synthesis of pharmaceuticals and other compounds, as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers. It has also been used in the synthesis of a range of chiral compounds, such as chiral alcohols and amino acids.

properties

IUPAC Name

ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDHPHZKKJYLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680516
Record name Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1192136-17-6
Record name Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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